molecular formula C10H8BrF3O B13711822 6-Bromo-1-(trifluoromethyl)-1-indanol

6-Bromo-1-(trifluoromethyl)-1-indanol

Cat. No.: B13711822
M. Wt: 281.07 g/mol
InChI Key: SAWUALYLVBAKSX-UHFFFAOYSA-N
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Description

6-Bromo-1-(trifluoromethyl)-1-indanol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(trifluoromethyl)-1-indanol can be achieved through several synthetic routes. One common method involves the bromination of 1-(trifluoromethyl)-1-indanol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(trifluoromethyl)-1-indanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 6-Bromo-1-(trifluoromethyl)-1-indanone.

    Reduction: Formation of 1-(trifluoromethyl)-1-indanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1-(trifluoromethyl)-1-indanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may exert its effects through inhibition of specific enzymes or interaction with cellular receptors, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-(trifluoromethyl)isoquinoline: A heterocyclic compound with similar structural features.

    6-Bromo-1,1,1-trifluorohexane: Another brominated compound with trifluoromethyl groups.

Uniqueness

6-Bromo-1-(trifluoromethyl)-1-indanol is unique due to its indole scaffold, which is known for its diverse biological activities. The presence of both bromine and trifluoromethyl groups further enhances its reactivity and potential for various chemical transformations, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H8BrF3O

Molecular Weight

281.07 g/mol

IUPAC Name

6-bromo-1-(trifluoromethyl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C10H8BrF3O/c11-7-2-1-6-3-4-9(15,8(6)5-7)10(12,13)14/h1-2,5,15H,3-4H2

InChI Key

SAWUALYLVBAKSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=CC(=C2)Br)(C(F)(F)F)O

Origin of Product

United States

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